(2-碘苄基)-甲基-胺

描述

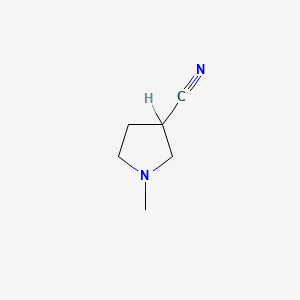

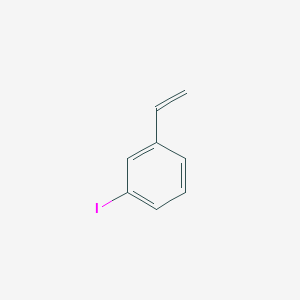

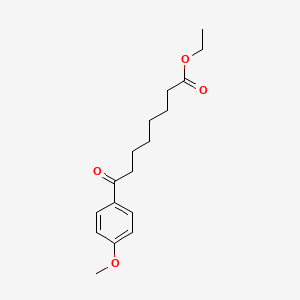

“(2-Iodo-benzyl)-methyl-amine” is a chemical compound that contains a total of 20 bonds. It has 10 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .

Synthesis Analysis

The synthesis of “(2-Iodo-benzyl)-methyl-amine” can be achieved through various methods. One such method involves the use of 2-amino-2-phenylpropanoate salts as the amine source, where aromatic aldehydes undergo an efficient decarboxylative transamination under very mild conditions to produce a variety of arylmethylamines . Another method involves the use of a highly active Mn (I) pincer catalyst that enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .Molecular Structure Analysis

The molecular structure of “(2-Iodo-benzyl)-methyl-amine” is characterized by a total of 20 bonds, including 10 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving “(2-Iodo-benzyl)-methyl-amine” are diverse. For instance, it can participate in reactions such as the decarboxylative transamination of aromatic aldehydes . It can also be involved in N-alkylation reactions with alcohols, facilitated by a Mn (I) pincer catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of amines, such as “(2-Iodo-benzyl)-methyl-amine”, depend on their classification. Primary and secondary amines are less volatile than hydrocarbons of similar size, weight, and shape. This is due to the amines being associated through hydrogen bonding .科学研究应用

合成新的脲基糖(2-碘苄基)-甲基-胺被用作脲基糖的合成中的氨基化试剂,是2-氨基-2-脱氧-D-葡萄糖吡喃糖和各种氨基酸衍生物的合成中的反应物,反映了它在促进新化合物合成中的作用 (Piekarska-Bartoszewicz & Tcmeriusz, 1993)。

催化转化该化合物参与了钯催化的苄胺羰基化转化,表明它在催化过程中生产各种化合物方面的实用性 (Li, Wang, & Wu, 2018)。

氨基羰基化反应它在钯催化的碘苯和碘烯的氨基羰基化反应中作为胺亲核试剂发挥作用,导致2-氧代-羧酰胺类衍生物和羧酰胺的合成,展示了它在化学合成中的多功能性 (Müller et al., 2005)。

均相催化氨基羰基化它用于氮含碘杂环烃的均相催化氨基羰基化,合成N-取代烟酰胺相关化合物,突显了它在生物学上重要化合物的创造中的应用 (Takács et al., 2007)。

钯催化的苄基加成该化合物还在钯催化的亲核苄基加成到N-磺酰基醛亚胺中具有重要意义,代表了合成含杂环胺的有效方法 (Qian et al., 2010)。

光聚合过程它参与了高性能联苯和三苯衍生物的开发,用于3D打印光聚合过程,表明了它在材料科学和工程领域的潜力 (Tomal et al., 2019)。

还原胺合成此外,它用于催化还原胺合成不同类型的胺,强调了它在制药、农药和生物分子生产中的作用 (Murugesan et al., 2020)。

未来方向

The future directions in the study and application of “(2-Iodo-benzyl)-methyl-amine” could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles . Additionally, the synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as imidazole is a promising area of research .

属性

IUPAC Name |

1-(2-iodophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNMRLNJUKMWAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Iodo-benzyl)-methyl-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide](/img/structure/B1310541.png)